3-Bromo-5-nitrobenzoic acid
Overview
Description
3-Bromo-5-nitrobenzoic acid (3-BNBA) is an organobromine compound that has been used in a variety of scientific research applications. Its chemical structure consists of a bromine atom bound to a nitrobenzoic acid group, which is composed of a benzene ring with an attached nitro group. 3-BNBA is a colorless solid that is soluble in water and is used in a variety of laboratory experiments. It is a useful reagent for the synthesis of other compounds and has been used in research applications such as the study of its biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-nitrobenzoic acid: is utilized in the synthesis of various pharmaceutical compounds. Its derivatives serve as key intermediates in the development of thromboxane receptor antagonists, which have potential applications in treating cardiovascular diseases . The compound’s reactivity, particularly in cross-coupling reactions, makes it valuable for constructing complex molecular architectures found in drug molecules.
Material Science
In material science, 3-Bromo-5-nitrobenzoic acid acts as a precursor for the synthesis of polymers and organic compounds with specific electronic properties. It is used to introduce bromine and nitro groups into aromatic systems, which can alter the electronic characteristics of materials, making them suitable for applications like semiconductors or photovoltaic cells .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, especially in electrophilic aromatic substitution reactions. It is often used to introduce nitro and bromo substituents onto aromatic rings, which are pivotal steps in synthesizing complex organic molecules. These reactions are fundamental in creating compounds for dyes, pigments, and other industrial chemicals .
Agricultural Research
In the field of agriculture, research involving 3-Bromo-5-nitrobenzoic acid is directed towards developing new pesticides and herbicides. The bromo and nitro groups are known to be active moieties in several agrochemicals, and their incorporation into new compounds can lead to the discovery of more efficient and environmentally friendly agricultural chemicals .
Biotechnology
Biotechnological applications of 3-Bromo-5-nitrobenzoic acid include its use as a building block in the design of molecular probes and sensors. These probes can be used to detect biological molecules or environmental conditions that are critical in various biotechnological processes and research .
Environmental Applications
3-Bromo-5-nitrobenzoic acid: is also significant in environmental science. It can be used to study degradation processes and the environmental fate of brominated and nitroaromatic compounds. Understanding these processes is essential for assessing the environmental impact of these types of chemicals and for developing strategies to mitigate their potential harm .
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates may interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Nitrobenzoic acid derivatives are known to participate in various chemical reactions, such as suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (24601 Da) and structure suggest that it may have suitable properties for absorption and distribution .
Result of Action
Nitrobenzoic acid derivatives are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as enzymes or cofactors, can influence the compound’s reactivity .
properties
IUPAC Name |
3-bromo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKIZCFYZBBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286226 | |
Record name | 3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrobenzoic acid | |
CAS RN |
6307-83-1 | |
Record name | 6307-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research paper's findings on synthesizing benzamides from 3-Bromo-5-nitrobenzoic acid?
A: The research paper [] presents a novel method for synthesizing benzamides using 3-Bromo-5-nitrobenzoic acid and various amines. The key advantage of this method is the use of thionyl chloride as a coupling agent under solvent-free conditions. This approach offers several benefits, including:
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